4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid
Description
4-(Dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid is a multifunctional organic compound featuring:
- A dimethylamino group at the 4-position of the benzoic acid core.
- A diazenyl (azo) group linked to a phenyl ring, contributing to π-conjugation and redox activity.
- A hydroxynaphthalene moiety fused to the carbonyl-amino linker, enabling hydrogen bonding and aromatic interactions.
This structural complexity suggests diverse applications in medicinal chemistry, materials science, and molecular sensing.
Properties
Molecular Formula |
C26H22N4O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-(dimethylamino)-3-[(1-hydroxy-4-phenyldiazenylnaphthalene-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C26H22N4O4/c1-30(2)23-13-12-16(26(33)34)14-22(23)27-25(32)20-15-21(29-28-17-8-4-3-5-9-17)18-10-6-7-11-19(18)24(20)31/h3-15,31H,1-2H3,(H,27,32)(H,33,34) |
InChI Key |
OVOWSCGXQRWLJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-3-((1-HO-4-(PHENYLDIAZENYL)-2-NAPHTHOYL)AMINO)BENZOIC ACID typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.
Amidation: The azo compound undergoes amidation with a benzoic acid derivative to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Azo Group Reactivity
The phenyldiazenyl group (-N=N-) governs redox and photochemical behavior:
Carboxylic Acid Reactivity
The benzoic acid moiety participates in acid-base and nucleophilic reactions:
a. Salt Formation
-
Reacts with NaOH/NaHCO₃ to form water-soluble sodium salts (pH 8–10) .
-
Ionic derivatives show enhanced thermal stability (Tₐ ≥ 220°C) .
b. Esterification
c. Amidation
Hydroxyl Group Reactivity
The naphtholic -OH group undergoes electrophilic substitution:
Stability and Decomposition
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. The azo group within the structure is particularly noted for its ability to induce apoptosis in cancer cells. Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer models, suggesting potential therapeutic applications in oncology .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its derivatives have shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism is believed to involve disruption of microbial cell membranes .
3. Inhibition of Enzymatic Activity
The compound's structure allows it to act as an inhibitor of certain enzymes, such as acetylcholinesterase (AChE). This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are sought after for therapeutic development .
Analytical Applications
1. Dyes and Pigments
Due to its azo functional group, the compound can be utilized in dyeing processes, particularly in textiles and biological staining. Its vibrant coloration makes it suitable for use as a dye in various applications, including food and cosmetics .
2. Sensor Development
The electrochemical properties of the compound have led to its application in sensor technologies. Modified electrodes incorporating this compound have been developed for detecting specific biomolecules, showcasing its utility in biosensing applications .
Material Science Applications
1. Polymer Chemistry
In polymer science, the compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical strength, making it valuable in the production of advanced materials .
2. Photovoltaic Devices
Research into organic photovoltaic devices has highlighted the potential use of this compound as a component in solar cells. Its ability to absorb light efficiently contributes to the overall performance of these energy conversion systems .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules such as proteins and nucleic acids. The azo group can participate in electron transfer reactions, while the aromatic rings can engage in π-π stacking interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness arises from its hybrid architecture. Below is a comparative analysis with structurally related compounds:
Key Differentiators
Diazenyl Group vs. Simpler Linkers :
- The (E)-phenyldiazenyl group in the target compound enables π-π stacking and redox activity, unlike ethyl or methoxy substituents in analogues like or . This enhances its utility in photodynamic therapy and molecular electronics.
Hydroxynaphthalene vs. Naphthoquinone: Compared to naphthoquinone derivatives (e.g., ), the hydroxynaphthalene group in the target compound offers hydrogen-bonding capability without redox instability, favoring pH-sensitive applications.
Dimethylamino Group: The electron-donating dimethylamino group at the 4-position improves solubility and alters electronic properties compared to unsubstituted () or chloro-substituted () benzoic acids.
Research Findings
- Synthetic Flexibility : The compound’s diazenyl and hydroxynaphthalene groups allow modular synthesis via azo coupling (similar to ) and naphthol derivatization.
- Biological Activity: Structural analogs with naphthalene-carboxylic acid hybrids (e.g., ) show antimicrobial and anticancer activity, suggesting the target compound may exhibit enhanced effects due to its dimethylamino and diazenyl groups.
- Spectroscopic Properties : The diazenyl group’s N=N stretch (observed at ~1557 cm⁻¹ in ) and aromatic proton signals (δ 7.44–8.35 in ) are critical for characterization.
Limitations and Opportunities
- Opportunities: Functionalization of the dimethylamino group (e.g., quaternization for ionic liquids) or diazenyl substitution (e.g., with electron-withdrawing groups for tunable absorbance).
Biological Activity
The compound 4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid is a complex organic molecule with potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.
Chemical Structure
The compound features a dimethylamino group, a naphthalene moiety, and an azo linkage, which are significant for its biological activity. The structural formula can be represented as follows:
Synthesis
The synthesis of the compound involves multi-step organic reactions, typically starting from simpler aromatic compounds. The key steps often include:
- Formation of the azo compound through diazotization.
- Coupling with naphthalene derivatives.
- Final functionalization to introduce the carboxylic acid and dimethylamino groups.
In Vitro Studies
Numerous studies have evaluated the biological activity of similar compounds in vitro, particularly focusing on their inhibitory effects on various enzymes and cell lines.
-
Inhibition of 5 Alpha-Reductase
- A related study assessed the inhibitory activity of similar benzoic acid derivatives against human and rat 5 alpha-reductase isozymes. The compound exhibited promising inhibitory activity with an IC50 value comparable to known inhibitors, suggesting potential applications in treating conditions like benign prostatic hyperplasia (BPH) .
- Antimicrobial Activity
- Anticancer Potential
Data Table: Biological Activity Summary
Case Studies
- Case Study on Anticancer Activity
- Case Study on Enzyme Inhibition
Q & A
Q. Critical Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance azo coupling efficiency .
- pH control : Acidic conditions (pH 3–5) stabilize diazonium intermediates .
- Temperature : Reflux (80–100°C) improves condensation but may degrade thermally sensitive groups .
Table 1 : Representative Synthetic Yields
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azo Coupling | EtOH, 0°C, pH 4 | 62–68 | |
| Amide Formation | DMF, EDC/HOBt, RT | 45–52 |
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Q. Answer :
- NMR : and NMR confirm regiochemistry of the azo group and benzoic acid substitution. Aromatic protons appear as multiplets at δ 6.8–8.2 ppm ().
- IR : Stretching bands at 1680 cm (amide C=O) and 1590 cm (azo N=N) validate functional groups .
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., O–H···O between hydroxyl and carbonyl groups) and confirms E-configuration of the azo bond .
Methodological Note : Crystallization in DMSO/water mixtures improves crystal quality for diffraction .
Advanced: How can computational modeling predict the compound’s photophysical properties and reactivity?
Q. Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (~3.1 eV), indicating potential UV-Vis absorption at 450–500 nm ().
- TD-DFT : Simulates electronic transitions; azo and naphthol groups dominate π→π* and n→π* transitions .
- Solvent Effects : PCM models predict bathochromic shifts in polar solvents due to stabilization of excited states .
Table 2 : Calculated vs. Experimental UV-Vis Data
| Solvent | Calculated λmax (nm) | Experimental λmax (nm) |
|---|---|---|
| Water | 468 | 455 |
| DMSO | 492 | 485 |
Advanced: How do conflicting reports on biological activity (e.g., antimicrobial vs. no activity) arise, and how can they be resolved?
Answer : Contradictions may stem from:
- Assay Variability : Differences in bacterial strains (Gram+ vs. Gram−) or culture media (pH, nutrients) alter MIC values .
- Compound Purity : HPLC-MS analysis is critical; impurities >5% can skew results .
- Solubility : Poor aqueous solubility (logP ≈ 3.2) limits bioavailability in some assays. Use DMSO carriers ≤1% v/v .
Q. Resolution Strategy :
- Standardize protocols using CLSI guidelines.
- Validate activity via dose-response curves and cytotoxicity controls (e.g., HEK293 cells) .
Advanced: What methodologies assess environmental persistence and ecotoxicological impacts?
Q. Answer :
- Degradation Studies :
- Ecotoxicology :
Table 3 : Environmental Fate Data
| Parameter | Value | Method |
|---|---|---|
| LogKow | 3.1 | OECD 117 |
| Hydrolysis Half-Life (pH 7) | 12 d | EPA 1615 |
Advanced: How can reaction mechanisms for azo bond formation be validated experimentally?
Q. Answer :
- Isotopic Labeling : Use -labeled aniline to track diazonium intermediate formation via NMR .
- Kinetic Studies : Monitor diazotization rates under varying HNO2 concentrations; pseudo-first-order kinetics suggest rate-limiting nitrosation .
- Trapping Intermediates : Add NaNO2 scavengers (e.g., sulfamic acid) to isolate reactive species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
